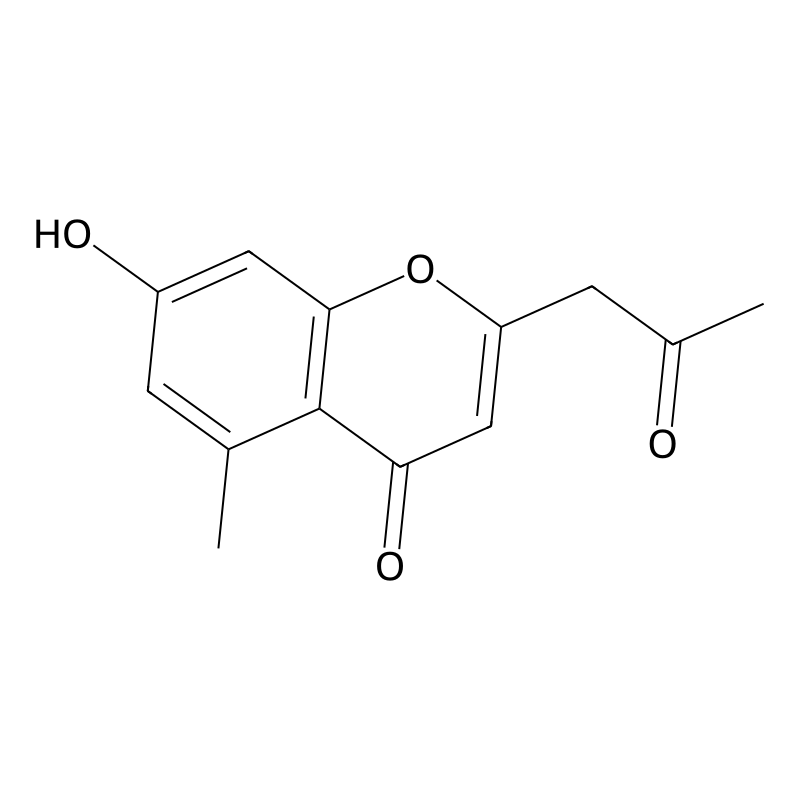

Aloesone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Aloesone is a natural compound classified as an aromatic heptaketide, predominantly derived from the Aloe vera plant and other species like Rheum palmatum. Its chemical formula is . Aloesone is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It has been shown to exhibit protective properties against oxidative stress and inflammation, particularly in immune cells such as macrophages .

Aloesone exhibits significant biological activities:

- Antioxidant Activity: It has been shown to inhibit oxidative stress in cells by reducing reactive oxygen species levels .

- Anti-inflammatory Effects: Aloesone suppresses inflammation induced by lipopolysaccharides (LPS) in macrophages, demonstrating potential therapeutic effects in inflammatory diseases .

- Neuroprotective Properties: Research indicates that aloesone can protect neuronal cells from glutamate-induced injury and may possess anti-seizure effects by modulating specific signaling pathways .

- Friedel-Crafts Acylation: This reaction introduces an acyl group into the aromatic system.

- Regioselective Etherification: Selectively adding ether groups to the hydroxyl functionalities.

- Formation of Key Intermediates: Intermediate compounds are formed through controlled reactions that lead to the final structure of aloesone.

These synthetic methods allow for the production of aloesone in a laboratory setting, facilitating further research into its properties and applications .

Aloesone has several promising applications:

- Pharmaceuticals: Due to its anti-inflammatory and neuroprotective properties, aloesone is being investigated for potential use in treating conditions such as epilepsy and other neurological disorders .

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin.

- Food Industry: As a natural compound with health benefits, aloesone may be incorporated into functional foods or dietary supplements.

Recent studies have explored the interaction of aloesone with various molecular targets related to inflammation and neuronal health. Notably, it has been shown to activate c-SRC, a protein involved in signaling pathways that regulate cell survival and proliferation. This activation is crucial for its neuroprotective effects against glutamate-induced damage . Additionally, aloesone's interactions with glycosyltransferases highlight its potential for modification into more bioactive forms through enzymatic processes .

Aloesone shares structural and functional similarities with several other compounds derived from Aloe species and related plants. Here are some notable comparisons:

| Compound | Structure Type | Key Activity | Unique Features |

|---|---|---|---|

| Aloin | Anthraquinone | Laxative, antioxidant | Strong purgative effects |

| Aloesin | Glycoside | Antioxidant | Formed from glycosylation of aloesone |

| Emodin | Anthraquinone | Antimicrobial, anti-inflammatory | Found in various plants |

| Chrysophanol | Anthraquinone | Antioxidant | Exhibits antibacterial properties |

Aloesone's uniqueness lies in its specific biological activities related to neuroprotection and inflammation modulation, distinguishing it from other compounds that may focus more on digestive or antimicrobial effects .

Polyketide Synthase-Mediated Heptaketide Formation

Aloesone represents a remarkable example of aromatic heptaketide biosynthesis, characterized by its unique structural formation through specialized type III polyketide synthase enzymes [1] [4]. The compound, with molecular formula C13H12O4 and molecular weight 232.23 grams per mole, serves as the aglycone precursor to the pharmaceutically important aloesin found in various Aloe species [1] [5].

The biosynthetic pathway of aloesone involves distinct polyketide synthase enzymes that demonstrate remarkable substrate specificity and catalytic efficiency [4] [18]. In Aloe arborescens, three novel type III polyketide synthases designated PKS3, PKS4, and PKS5 have been identified through comprehensive complementary DNA library screening [4] [18]. These enzymes share substantial amino acid sequence identity ranging from 85-96% with previously characterized pentaketide chromone synthase and octaketide synthase [4].

PKS3 emerges as the primary enzyme responsible for aloesone formation, functioning as a multifunctional catalyst that produces aloesone as its major product from seven molecules of malonyl-coenzyme A [4] [18]. This enzyme demonstrates exceptional versatility, simultaneously producing hexaketide pyrone precursors of aloenin, various heptaketide compounds including 6-(2-acetyl-3,5-dihydroxybenzyl)-4-hydroxy-2-pyrone, and novel heptaketide 6-(2-(2,4-dihydroxy-6-methylphenyl)-2-oxoethyl)-4-hydroxy-2-pyrone, alongside octaketides SEK4 and SEK4b [4].

The catalytic mechanism involves the critical active-site residue 207, which uniquely substitutes with alanine in PKS3, contrasting with other polyketide synthases [4] [15]. This substitution proves crucial for controlling polyketide chain length based on steric considerations [4]. Site-directed mutagenesis experiments demonstrate that the A207G mutant predominantly produces octaketides SEK4 and SEK4b, while the A207M mutant yields pentaketide 5,7-dihydroxy-2-methylchromone [4] [15].

Temperature optimization studies reveal that aloesone-forming activity reaches maximum efficiency at 50 degrees Celsius [4] [15]. Additionally, the novel heptaketide pyrone undergoes non-enzymatic conversion to aloesone under specific conditions [4].

In Rheum palmatum, aloesone synthase represents the first plant type III polyketide synthase capable of catalyzing formation of aromatic heptaketides [19]. This enzyme accepts acetyl-coenzyme A as starter substrate and performs six successive condensations with malonyl-coenzyme A, followed by cyclization to yield aloesone [19]. The enzyme shares 60% amino acid sequence identity with chalcone synthases while maintaining nearly identical coenzyme A binding sites and catalytic residues conserved throughout the chalcone synthase superfamily [19].

Table 1: Polyketide Synthase Characteristics and Catalytic Parameters

| PKS Type | Primary Product | Substrate | Optimal Temperature (°C) | Key Active Site Residue |

|---|---|---|---|---|

| PKS3 (Aloe arborescens) | Aloesone (heptaketide) | Malonyl-CoA (7 molecules) | 50 | Ala207 |

| PKS4 (Aloe arborescens) | SEK4/SEK4b (octaketides) | Malonyl-CoA (8 molecules) | Not specified | Not specified |

| PKS5 (Aloe arborescens) | SEK4/SEK4b (octaketides) | Malonyl-CoA (8 molecules) | Not specified | Not specified |

| Aloesone Synthase (Rheum palmatum) | Aloesone (heptaketide) | Acetyl-CoA + Malonyl-CoA (6 molecules) | Not specified | Ala197, Leu256, Thr338 |

Iterative Malonyl-Coenzyme A Condensation Mechanisms

The iterative condensation mechanism underlying aloesone biosynthesis involves highly coordinated enzymatic processes that utilize malonyl-coenzyme A as the primary building block [4] [7]. Type III polyketide synthases employ homodimeric proteins to construct molecular scaffolds through iterative condensations of starter and extender coenzyme A thioesters [10].

The condensation process begins with the decarboxylative Claisen condensation between the carboxyl group of a thioester and the enolate ion generated by decarboxylation of malonyl-coenzyme A [31]. This fundamental reaction results in the addition of two-carbon units into the growing polyketide backbone [31]. The mechanism requires precise control of substrate positioning and catalytic efficiency to ensure proper chain length determination [12].

Kinetic analysis reveals that malonyl-coenzyme A decarboxylation quantitatively reflects condensing activity between enzyme-bound acyl and malonyl groups [12]. Optimal reaction conditions require enzyme concentrations below 200 micrograms per milliliter and malonyl-coenzyme A to enzyme ratios of 200 or less [12]. Short reaction periods of one minute or less, combined with inclusion of nicotinamide adenine dinucleotide phosphate at 100 micromolar concentrations, enhance measurement accuracy [12].

The structural architecture of type III polyketide synthases facilitates the iterative process through distinct active site features [34] [37]. The active site combines horizontally restricting and downward expanding modifications relative to standard chalcone synthases [37]. Specifically, the substitution of glycine 256 with leucine provides horizontal restriction, while replacement of threonine 197 with alanine creates downward expansion [37]. These modifications enable accommodation of smaller acetyl-coenzyme A starter units while providing adequate volume for additional polyketide chain extensions [37].

The catalytic mechanism utilizes the conserved cysteine-histidine-asparagine catalytic triad positioned between the active-site cavity and coenzyme A-binding tunnel [34] [39]. The nucleophilic cysteine residue facilitates thioester bond formation, while histidine and asparagine residues participate in proton transfer and substrate positioning [39].

Substrate selectivity studies demonstrate that glycine 256 determines starter substrate selectivity, while threonine 197 located at the entrance of the buried pocket controls polyketide chain length [37]. Serine 338, positioned proximal to the catalytic cysteine 164, guides linear polyketide intermediates to extend into the buried pocket, facilitating heptaketide formation [37].

Alternative pathways for malonyl-coenzyme A production have been identified that enhance biosynthetic efficiency [7]. Dehydrogenation from oxaloacetate provides a promising alternative biosynthesis pathway, demonstrating high reaction efficiency suitable for biotechnological applications [7]. This novel source significantly increases titers of diverse malonyl-coenzyme A-derived products, including aloesone, when integrated into metabolic engineering strategies [7].

Genetic Regulation of Biosynthetic Pathways in Aloe Species

The genetic regulation of aloesone biosynthetic pathways in Aloe species involves complex multi-level control mechanisms that coordinate gene expression with metabolic demands [14] [17]. Genome analysis of Aloe vera reveals adaptive evolutionary features that influence secondary metabolite production, including polyketide biosynthesis [14].

Transcriptional regulation represents the primary mechanism controlling biosynthetic gene cluster expression [22] [25]. Pathway-specific regulators function as the principal controllers of gene expression in secondary metabolic pathways, regulating biosynthesis gene clusters through encoding genes [25]. These regulatory proteins demonstrate zinc finger motifs characteristic of transcriptional control elements [25].

In Aloe species, genetic transformation systems have been established to enable functional studies of biosynthetic genes [11] [17]. Agrobacterium tumefaciens-mediated transformation protocols optimize explant selection, surface sterilization procedures, and co-culture processing conditions [11] [17]. Stem explants demonstrate superior regeneration frequency compared to leaf or sheath tissues [11]. Optimal infection protocols involve 30-minute exposure to Agrobacterium in liquid co-cultural medium, followed by three-day co-culture on sterile filter papers with 10-hour daily light exposure at 24 degrees Celsius [11].

Strain-specific responses demonstrate differential sensitivity to transformation agents [11] [17]. Agrobacterium strain EHA105 achieves 80% transient gene expression in stem explants, significantly exceeding the 30% efficiency observed with strain C58C1 [11]. Selection using geneticin at concentrations of 10-25 milligrams per liter enables generation of stable transformants [11].

Positively selected genes in Aloe vera include 199 genes demonstrating positive selection with false discovery rate values below 0.05 [14]. These genes encompass flowering-related functions important for reproductive success, calcium-ion-binding proteins involved in signal transduction, carbohydrate catabolism genes required for energy production, and genes involved in abiotic stress response [14].

Secondary metabolite biosynthesis genes represent a significant category within positively selected genes, indicating evolutionary pressure for enhanced production capabilities [14]. Abiotic stress response genes include four categories: water-related stress response genes, DNA damage response genes involved in reactive oxygen species stress response, nuclear pore complex genes regulating nucleo-cytoplasmic trafficking, and secondary metabolite biosynthesis genes [14].

Spatial regulation mechanisms provide additional control over metabolite production [27]. Tissue-specific expression patterns enable single compounds to direct into separate biosynthetic pathways, producing distinct compounds with different functions [27]. This spatial control likely involves promoter-specific regulation that determines tissue-specific gene expression patterns [27].

Environmental signal regulation influences biosynthetic gene expression through integration of extracellular environmental factors [23] [24]. Changes in environmental conditions trigger modifications in chromatin structure, signal transduction pathways, and transcription factor activity [23]. These regulatory networks coordinate secondary metabolite production with cellular energy status and environmental demands [24].

Metabolomic analysis reveals enriched biosynthetic pathways in Aloe species, including sesquiterpenoid and triterpenoid biosynthesis, fatty acid metabolism, and α-linolenic acid metabolism [24]. Sesquiterpenoid and terpenoid biosynthesis pathways emerge as key regulatory nodes with the highest betweenness index of 49.3, indicating significant contribution to interconnected pathway networks [24].

The co-regulatory network analysis demonstrates inverse associations between carbohydrate metabolism and protein metabolism pathways, likely due to shared carbon pool utilization and common metabolic intermediates [24]. Nucleotide metabolism, particularly purine metabolism, shows close association with galactose metabolism, starch and sucrose metabolism, and steroid biosynthesis [24].

Table 2: Enzyme Kinetic Parameters for Aloesone-Related Enzymes

| Enzyme | kcat (s⁻¹) | KM (μM) | Catalytic Efficiency (s⁻¹mM⁻¹) | Substrate | Product |

|---|---|---|---|---|---|

| UGT72B49 (Rhubarb) | 0.00092 ± 0.00003 | 30 ± 2.5 | 0.031 | Aloesone | Aloesone 7-O-glucoside |

| UGT71C1 (Arabidopsis thaliana) | Not determined | Not determined | 5.17 (167-fold higher than UGT72B49) | Aloesone | Aloesone O-glucoside |

Post-transcriptional modifications of aloesone involve UDP-dependent glycosyltransferases that catalyze O-glycosylation reactions [3] [6]. Comprehensive screening of over 400 UDP-dependent glycosyltransferase candidates identifies 137 selective aloesone glycosyltransferases [3]. Phylogenetic analysis reveals distribution across 13 different groups, with highest representation in groups B, D, E, F, and L [3] [6].

Table 3: Phylogenetic Distribution of Aloesone UDP-Glycosyltransferases

| Phylogenetic Group | Number of Active UGTs | Percentage Active (Internal) | Notable Enzymes |

|---|---|---|---|

| Group B | High representation | 62% (highest) | Multiple active UGTs |

| Group D | High representation | Not specified | Multiple active UGTs |

| Group E | Highest number | Not specified | UGT71C1, UGT72B30, UGT72B19 |

| Group F | High representation | Not specified | Multiple active UGTs |

| Group L | High representation | Not specified | Multiple active UGTs |

| Other Groups | 8 additional groups | Variable | 13 groups total identified |

Aloesone demonstrates a distinctive distribution pattern across taxonomically diverse plant families, with primary sources concentrated in the Polygonaceae and Asphodelaceae families. The compound functions as an aromatic heptaketide produced through polyketide synthase pathways in various plant species [4].

Rheum palmatum (Chinese rhubarb, family Polygonaceae) stands as the most extensively documented source of aloesone, where the compound accumulates predominantly in the rhizome and underground root structures [1] [3]. Research has confirmed that aloesone is produced by a series of chemical reactions catalyzed by malonyl coenzyme A and polyketide synthase in rhubarb tissues [2]. The compound serves as a biosynthetic intermediate in the formation of more complex glycosidic derivatives within the plant.

Within the Aloe genus (family Asphodelaceae), aloesone exhibits broader tissue distribution compared to its occurrence in rhubarb. Aloe vera represents the primary species where aloesone has been identified as a major metabolic compound [2] [6] [7]. Comprehensive analysis of Aloe succotrina demonstrated that chromone derivatives, including aloesone-related compounds, show no specific organ restriction, being detected in leaves, flowers, bracts, inflorescence axis, and underground organs [8] [9]. This widespread distribution contrasts with the more restricted localization patterns observed for other secondary metabolites within Aloe plants.

Additional plant sources include Aloe ferox, Citrus reticulata, and Citrus deliciosa, expanding the taxonomic range to include members of the Rutaceae family [1]. The presence of aloesone in citrus species suggests convergent evolution of similar biosynthetic pathways across distantly related plant lineages.

Research on tissue-specific accumulation patterns reveals important insights into aloesone biosynthesis and transport. In Aloe plants, the 2-alkylchromone-C-glucosyl compounds (including aloesone derivatives) demonstrate universal occurrence across all organ types, suggesting either widespread biosynthetic capacity or efficient translocation mechanisms [8] [9]. This distribution pattern indicates that aloesone metabolism may serve fundamental physiological functions beyond simple defense mechanisms.

Co-Occurring Phytochemicals in Aloe and Rhubarb Species

The phytochemical profile surrounding aloesone reveals complex biosynthetic networks that produce structurally related and functionally complementary compounds. In Aloe vera, aloesone co-occurs with its direct glycosidic derivative aloesin (aloesone 8-C-glucoside), which represents one of the most commercially valuable compounds in the cosmetic industry due to its anti-pigmentation and wound-healing properties [3] [10].

The anthraquinone class represents the most abundant group of secondary metabolites co-occurring with aloesone in both Aloe and Rheum species. In Aloe vera, major anthraquinone compounds include barbaloin (aloin A and B), which constitutes up to 30% of dried leaf extracts and serves as the primary bitter principle providing herbivore defense [11] [12]. Aloe-emodin and chrysophanol represent additional anthraquinone derivatives that share biosynthetic pathways with aloesone through common polyketide precursors [13].

The chromone derivatives constitute another significant chemical class associated with aloesone. Aloeresin A, B, and C represent structurally related chromone glycosides that demonstrate tissue-specific distribution patterns [8] [14]. These compounds, like aloesone, derive from type III polyketide synthase pathways and contribute to the overall bioactivity profile of Aloe extracts.

In Rheum palmatum, aloesone co-occurs with a distinct anthraquinone profile dominated by rhein, emodin, physcion, and aloe-emodin [15] [16] [17]. The relative concentrations of these compounds vary significantly based on plant age, harvesting season, and processing methods. Research indicates that emodin, aloe-emodin, and rhein serve as major chemical markers for quality control of rhubarb products [18] [16].

Quantitative analysis reveals significant variation in co-occurring compound concentrations across different Aloe species. Aloe arborescens demonstrates higher levels of carotenoids (zeaxanthin, α-carotene, β-carotene) and phenylpropanoids compared to other Aloe species, while maintaining similar aloesone-related chromone profiles [14]. This suggests species-specific optimization of secondary metabolite production within the broader Aloe genus.

The biosynthetic relationship between aloesone and co-occurring compounds involves shared precursor pools and competing metabolic pathways. Malonyl-CoA serves as the common precursor for both chromone and anthraquinone synthesis, with pathway flux determining the relative abundance of each compound class [13]. Environmental stress conditions can shift this balance, leading to enhanced production of specific metabolite groups.

Seasonal and Environmental Influences on Accumulation

Environmental factors exert profound influence on aloesone accumulation and the broader phytochemical profile of source plants. Seasonal variation studies demonstrate that polysaccharide and secondary metabolite content in Aloe species exhibits distinct temporal patterns, with peak accumulation typically occurring during summer months (June, July, August) [19] [20].

Temperature effects show complex relationships with aloesone accumulation. Tropical and subtropical conditions (25-30°C) appear optimal for secondary metabolite biosynthesis, supporting enhanced anthraquinone and flavonoid synthesis [21] [22]. Conversely, extreme temperatures above 35°C in arid zones lead to reduced phytochemical synthesis due to metabolic stress and water limitation [21]. Temperate conditions (10-20°C) result in lower anthraquinone content while maintaining relatively stable flavonoid and polysaccharide levels.

Drought stress represents one of the most significant environmental factors affecting aloesone and related compound accumulation. Mild drought stress enhances phenolic compound accumulation by up to 50% in medicinal plants, including Aloe species [23] [24] [25]. This enhancement occurs because growth inhibition under stress conditions exceeds photosynthetic reduction, leading to increased carbon allocation toward secondary metabolite production [26]. However, severe drought stress causes significant reduction in both synthesis and concentration of secondary metabolites due to metabolic dysfunction [24] [27].

Soil composition critically influences phytochemical biosynthesis through nutrient availability. Loamy and laterite soils in tropical and subtropical regions provide superior mineral availability, enhancing phytochemical synthesis compared to sandy soils that restrict nutrient uptake [21]. Studies demonstrate that soil pH, organic matter content, and mineral composition directly affect the biochemical pathways responsible for aloesone and related compound production [28] [29].

Light exposure and UV radiation serve as important environmental signals that enhance phenolic compound production as protective mechanisms [22] [30]. Research indicates that flavonoid content correlates positively with climatic evaporation and inversely with humidity and cloudiness [31]. Plants growing under high light conditions typically accumulate higher concentrations of protective secondary metabolites, including chromones and phenolic compounds.

Seasonal optimization studies suggest that harvest timing significantly impacts aloesone yield and quality. Aloe polysaccharides show peak concentrations during summer months, while winter periods generally exhibit reduced biosynthetic activity [19] [32]. However, some phenolic compounds demonstrate counter-seasonal patterns, with enhanced accumulation during cooler periods when plants experience mild stress conditions [33] [34].

The interaction between multiple environmental factors creates complex response patterns that vary among different plant species and even individual plants within the same species [29]. This variability necessitates region-specific cultivation strategies and standardization protocols for commercial aloesone production from natural sources.